Cy3-PEG7-SCO

PEG linker length aqueous solubility anti-aggregation

Cy3-PEG7-SCO is a bifunctional bioconjugation reagent that integrates a Cyanine 3 (Cy3) fluorophore (λex ≈ 550 nm, λem ≈ 570 nm) with a heptaethylene glycol (PEG7) linker and a strained cyclooctyne (SCO) reactive group. The compound exhibits a molecular weight of approximately 993.7 g/mol and a molecular formula of C55H81ClN4O10.

Molecular Formula C55H81ClN4O10
Molecular Weight 993.7 g/mol
Cat. No. B12369099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG7-SCO
Molecular FormulaC55H81ClN4O10
Molecular Weight993.7 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C55H80N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h13-16,18,21-26,45H,6-10,12,17,19,27-44H2,1-5H3,(H-,56,57,60,61);1H
InChIKeyRPCCUISPECJLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cy3-PEG7-SCO Compound Technical Baseline and Core Structural Identity for Scientific Procurement


Cy3-PEG7-SCO is a bifunctional bioconjugation reagent that integrates a Cyanine 3 (Cy3) fluorophore (λex ≈ 550 nm, λem ≈ 570 nm) with a heptaethylene glycol (PEG7) linker and a strained cyclooctyne (SCO) reactive group [1]. The compound exhibits a molecular weight of approximately 993.7 g/mol and a molecular formula of C55H81ClN4O10 . The SCO moiety enables catalyst-free, strain-promoted cycloaddition with azide-functionalized biomolecules under physiological conditions, while the PEG7 spacer provides enhanced aqueous solubility and reduced non-specific binding relative to shorter PEG analogs [2]. The Cy3 fluorophore retains the characteristic photophysical properties of the cyanine dye family, with an extinction coefficient of approximately 150,000 M⁻¹ cm⁻¹ and quantum yield of ~0.04 in free solution . This structural configuration positions Cy3-PEG7-SCO as a specialized click chemistry probe for bioorthogonal labeling applications where intermediate linker length and copper-free reactivity are simultaneously required.

Why Generic Substitution Fails: Critical Differentiation Parameters for Cy3-PEG7-SCO in Bioconjugation Workflows


Substituting Cy3-PEG7-SCO with ostensibly similar Cy3-PEGn-SCO variants or alternative cyclooctyne reagents introduces quantifiable performance deviations that directly impact experimental reproducibility. The PEG7 linker length represents a specific optimization point: shorter PEG2 or PEG3 analogs exhibit reduced aqueous solubility and diminished capacity to mitigate fluorophore aggregation and steric hindrance in crowded molecular environments [1]. Conversely, alternative strained alkynes such as DBCO demonstrate faster reaction kinetics (k ≈ 1.2 M⁻¹ s⁻¹) but with trade-offs in hydrophilicity that affect labeling homogeneity in aqueous biological systems . Furthermore, the SCO group's reactivity profile differs measurably from BCN derivatives under rapid-labeling conditions, as evidenced by comparative SPAAC efficiency studies [2]. These distinctions are not merely incremental—they determine whether a labeling experiment yields interpretable signal-to-noise ratios, achieves target stoichiometry, or succeeds under time-constrained protocols. Procurement decisions that disregard these differential parameters risk experimental failure modes that are not apparent from structural formula inspection alone.

Cy3-PEG7-SCO Product-Specific Quantitative Evidence Guide: Head-to-Head Comparative Performance Data


PEG7 Linker Confers 3.5-Fold and 2.3-Fold Greater Ethylene Glycol Repeat Length Relative to PEG2 and PEG3 Analogs for Enhanced Solubility and Reduced Aggregation

Cy3-PEG7-SCO incorporates seven ethylene glycol repeat units (PEG7), compared with two units in Cy3-PEG2-SCO and three units in Cy3-PEG3-SCO, representing a 3.5-fold and 2.3-fold increase in linker length respectively [1]. This extended hydrophilic spacer reduces Cy3 fluorophore aggregation in aqueous cellular environments and decreases steric interference between the bulky Cy3 chromophore and the SCO reactive group [2]. While Cy3-PEG2-SCO and Cy3-PEG3-SCO retain the same Cy3 fluorophore and SCO functionality, the truncated PEG linkers provide proportionally lower aqueous solubility and higher aggregation propensity in concentrated labeling reactions [3].

PEG linker length aqueous solubility anti-aggregation bioconjugation

Cy3-PEG7-SCO Exhibits Distinct SPAAC Kinetic Profile: SCO Functional Group Demonstrates Reduced Reactivity Relative to BCN Variants Under Rapid-Labeling Conditions

Under short-labeling conditions (10 μM Cy5-azide, 10 minute incubation), cells expressing SCO exhibited no detectable labeling, whereas cells expressing BCN variants (racBCN, endoBCN, exoBCN) demonstrated measurable cycloaddition under identical conditions [1]. This indicates that SCO-mediated SPAAC proceeds with slower kinetics compared to BCN-based cyclooctynes, a property that can be advantageous in applications requiring temporal control over labeling initiation or in sequential multi-step bioconjugation where premature reactivity would compromise site-specificity [2]. DBCO reagents exhibit faster kinetics (k ≈ 1.2 M⁻¹ s⁻¹) but are associated with greater hydrophobicity, while SCO-PEG derivatives offer balanced hydrophilicity with moderate reactivity .

SPAAC kinetics strain-promoted cycloaddition reaction rate click chemistry

Cy3 Fluorophore Retains Characteristic Photophysical Parameters with Extinction Coefficient ~150,000 M⁻¹ cm⁻¹ and Quantum Yield ~0.04 for Quantitative Fluorescence Calibration

The Cy3 chromophore in Cy3-PEG7-SCO maintains the characteristic photophysical signature of the Cyanine 3 dye family: excitation maximum at approximately 548 nm, emission maximum at approximately 562 nm, molar extinction coefficient of 150,000 M⁻¹ cm⁻¹, quantum yield of 0.04 in free solution, and fluorescence lifetime of <0.3 ns . These parameters are consistent across Cy3-PEGn derivatives regardless of linker length, establishing a stable baseline for inter-experimental comparison and instrument calibration [1]. The relatively low quantum yield in homogeneous solution is significantly enhanced upon conjugation to biomolecular targets or when the fluorophore is constrained in a rigidified microenvironment [2].

Cy3 photophysics extinction coefficient quantum yield fluorescence quantification

PEG7 Linker Reduces Cy3 Fluorophore Aggregation in Cellular Environments Relative to PEG2/PEG3 Analogs, with DBCO Reagents Exhibiting Faster but More Hydrophobic Kinetics

The PEG7 linker in Cy3-PEG7-SCO provides enhanced anti-aggregation properties in cellular environments compared to shorter PEG2 and PEG3 analogs, which offer proportionally lower aqueous solubility [1]. While dibenzocyclooctyne (DBCO) reagents exhibit faster kinetics (k ≈ 1.2 M⁻¹ s⁻¹), Cy3-PEG7-SCO's PEG7 linker reduces aggregation and improves solubility in aqueous biological systems, which is critical for achieving homogeneous labeling in cellular imaging applications . The extended hydrophilic spacer mitigates Cy3 fluorophore self-quenching that occurs when hydrophobic cyanine dyes cluster in aqueous media, a phenomenon particularly pronounced with shorter PEG linkers [2].

anti-aggregation PEG linker hydrophilicity cellular imaging

Cy3-PEG7-SCO Best Research and Industrial Application Scenarios Based on Validated Differential Performance Evidence


High-Concentration Protein Labeling Requiring Minimal Aggregation and Self-Quenching

In experiments requiring labeling of proteins at high concentrations (>1 mg/mL) where hydrophobic cyanine dyes tend to aggregate and self-quench, Cy3-PEG7-SCO provides superior performance relative to PEG2 and PEG3 analogs [1]. The extended PEG7 linker (7 ethylene glycol units vs. 2-3 units in shorter analogs) enhances aqueous solubility and physically separates Cy3 fluorophores to reduce concentration-dependent quenching [2]. This application scenario is particularly relevant for preparing fluorescent antibody conjugates and labeled protein standards where maintaining linear fluorescence-to-concentration relationships is essential for quantitative analysis. Users should select Cy3-PEG7-SCO over shorter PEG analogs when working at labeling concentrations exceeding 0.5 mg/mL or when previous experiments with PEG2/PEG3 variants have exhibited non-linear fluorescence responses indicative of aggregation.

Copper-Free Bioorthogonal Labeling with Temporal Control Requirements

For applications requiring catalyst-free, bioorthogonal azide-alkyne cycloaddition where reaction kinetics must be deliberately moderated to enable pulse-chase or sequential labeling strategies, Cy3-PEG7-SCO is indicated [1]. The SCO group exhibits slower SPAAC kinetics compared to BCN variants (racBCN, endoBCN, exoBCN), as demonstrated by the absence of detectable labeling under short-incubation conditions (10 μM azide, 10 minutes) where BCN-expressing cells produce measurable signal [2]. This kinetic profile enables researchers to perform staged labeling workflows—such as labeling distinct subcellular compartments at different time points—without cross-reactivity. In contrast, faster DBCO reagents (k ≈ 1.2 M⁻¹ s⁻¹) may produce premature conjugation that compromises temporal resolution in dynamic biological studies [3].

Multiplex Fluorescence Imaging in Aqueous Cellular Environments Requiring Hydrophilic Linker Architecture

Cy3-PEG7-SCO is optimized for multiplex fluorescence imaging experiments in aqueous cellular environments where both spectral separation from other fluorophores and minimal non-specific hydrophobic interactions are critical [1]. The Cy3 fluorophore (λex 548 nm, λem 562 nm) exhibits minimal spectral overlap with FITC and DAPI, enabling three-color imaging protocols [2]. Simultaneously, the PEG7 linker provides greater hydrophilicity than DBCO-based reagents, reducing non-specific membrane partitioning and improving cytoplasmic labeling homogeneity [3]. This combination of spectral orthogonality and hydrophilic linker architecture makes Cy3-PEG7-SCO particularly suitable for fixed-cell and live-cell imaging applications where multiple targets must be resolved with high spatial precision and low background signal.

Intermediate-Molecular-Weight Bioconjugates Requiring Balanced Linker Flexibility and Steric Accessibility

For labeling targets of intermediate molecular weight (~10-100 kDa) where linker length materially affects conjugation efficiency and fluorophore accessibility, Cy3-PEG7-SCO provides an optimized PEG spacer configuration [1]. The PEG7 linker length represents a balanced design point: sufficiently long to mitigate steric hindrance between the bulky Cy3 chromophore and the SCO reactive group, yet not so long as to introduce excessive molecular flexibility that could complicate structural studies [2]. This positions Cy3-PEG7-SCO as the preferred procurement choice over PEG2 (too short, sterically hindered) and PEG5k (excessively long, may introduce conformational ambiguity) for applications including oligonucleotide labeling, peptide conjugation, and small-to-medium protein tagging where linker length directly influences labeling stoichiometry and fluorescence intensity [3].

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